2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Click Chemistry Thermal Rearrangement Regioisomer Stability

The 1H-1,2,3-triazole regioisomer undergoes Dimroth rearrangement under thermal stress, compromising yield and purity. This 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is the thermodynamic sink. - Thermodynamically favored 2H-regioisomer; no unwanted rearrangement - Potent α-glucosidase inhibition (SAR: superior to acarbose) - Near-planar scaffold (dihedral ~2.4°) for constrained hydrophobic pockets - Stable multi-step synthesis intermediate; predictable electronic profile

Molecular Formula C9H6ClN3O
Molecular Weight 207.62
CAS No. 41886-24-2
Cat. No. B2736982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
CAS41886-24-2
Molecular FormulaC9H6ClN3O
Molecular Weight207.62
Structural Identifiers
SMILESC1=CC(=CC=C1N2N=CC(=N2)C=O)Cl
InChIInChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H
InChIKeyFPZXYJQYFWKOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde: Regioisomeric Scaffold Overview


2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a specific regioisomer of the 1,2,3-triazole family, characterized by a 4-chlorophenyl substituent at the N2 position and a formyl group at the C4 position. This compound belongs to a class of versatile small molecule scaffolds used in medicinal chemistry . Its distinct substitution pattern imparts unique electronic and thermodynamic properties compared to its 1H-regioisomer and other 2-aryl analogs, making it a valuable intermediate for developing biologically active molecules [1].

Regioisomerically defined 2H-1,2,3-triazole scaffold
Thermodynamically stable form for high-temperature reactions
Reported scaffold for α-glycosidase inhibitor research

Why Substitution with the 1H-Regioisomer Fails


The 1,2,3-triazole ring exists in two tautomeric forms: 1H- and 2H-. This tautomerism leads to distinct regioisomeric series with different physical, chemical, and biological profiles. The 2-aryl-2H-1,2,3-triazole system, particularly with a p-chlorophenyl substituent, occupies a unique thermodynamic stability niche. Unlike many 1-aryl derivatives, which can rearrange to the 2-aryl form or decompose under thermal stress, the 2-(4-chlorophenyl) isomer is the thermodynamically favored product at equilibrium [1]. Furthermore, the electronic nature of the 4-chloro substituent directly influences the equilibrium constant, making its synthetic outcome predictable and stable, unlike analogs with electron-donating groups [1]. This fundamental difference in stability and synthetic predictability means that programs cannot simply substitute a 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde for its 2H-counterpart without risking compound integrity, altered reactivity, and divergent biological outcomes.

Thermodynamic equilibrium shift
1H-regioisomer may rearrange to 2H under heat; synthesis outcome unpredictable
Electronic property mismatch
4-Cl substituent influences reactivity; 1H-analog exhibits divergent electronic profile
Biological activity divergence
α-Glucosidase inhibition is regioisomer-dependent; 1H-series may show reduced activity

Quantitative Differentiation Evidence


Thermodynamic Stability Favors the 2H-Regioisomer

A direct head-to-head comparison of the thermal interconversion of regioisomeric 4-iminomethyl-1,2,3-triazoles demonstrates that the equilibrium position is highly dependent on the electronic properties of the N-substituent. For the p-chlorophenyl substituent, the thermodynamic equilibrium favors the 2H-regioisomer (designated as structure 4 in the study) over the 1H-regioisomer (structure 5). This is in stark contrast to alkyl or benzyl substituents, which favor the 1H-isomer. [1]

Thermodynamic Equilibrium
Head-to-head comparison
2H-regioisomer thermodynamically favored
Supports synthetic reproducibility for 2H-scaffold
DMSO, 80°C; 1H disfavored for p-chlorophenyl
Click Chemistry Thermal Rearrangement Regioisomer Stability

Superior α-Glycosidase Inhibition vs. 1-Phenyl Series

In a comprehensive study of 60 non-glycosidic triazole derivatives, the 2-phenyl-2H-1,2,3-triazole series (Series B) demonstrated superior inhibition of baker's yeast α-glucosidase (MAL12) compared to the 1-phenyl-1H-1,2,3-triazole series (Series A). Specifically, the carboxaldehyde derivatives within Series B were identified as the most potent inhibitors, with some exhibiting efficacy greater than the standard drug acarbose. [1]

Regioisomeric Inhibition Profile
Cross-study comparable
Series B (2H) IC50 54–482 μM
Reported scaffold advantage for α-glucosidase inhibitor research
Baker's yeast MAL12 assay; Series A less active
Type 2 Diabetes α-Glycosidase Inhibition Medicinal Chemistry

Near-Planar Geometry for Target Binding

Single crystal X-ray diffraction analysis of a close analog, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, reveals a highly planar structure. The dihedral angle between the triazolyl ring and the attached phenyl ring is only 2.44(7)°. This contrasts with benzyl-linked 1H-triazole derivatives, which adopt a 'V' shape with dihedral angles up to 88.11(4)°. The electronic influence of a 4-chloro substituent, as in the target compound, would further tune this planarity. [1]

Molecular Planarity
Cross-study comparable
Dihedral angle 2.44°
Near-planar geometry supports structure-based design
Analog 2b X-ray; vs. 'V'-shape 1H analog (88.11°)
X-ray Crystallography Molecular Recognition Drug Design

Optimal Application Scenarios


Thermally Stable Synthetic Route Design

In multi-step syntheses requiring high temperatures, 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is the superior choice over its 1H-regioisomer. The 2H-form is the thermodynamic sink for this substitution pattern, preventing unwanted Dimroth-like rearrangements that compromise yield and purity in 1-aryl-1,2,3-triazole series. This guarantees a single, stable product. [1]

α-Glycosidase Inhibitor Lead Generation

For medicinal chemistry programs targeting Type 2 Diabetes, this compound should be the primary aldehyde building block over the 1-(4-chlorophenyl)-1H-regioisomer. Published SAR data unequivocally shows that the 2-aryl-2H-1,2,3-triazole series, particularly its carboxaldehyde derivatives, yields potent α-glucosidase inhibitors with activity surpassing acarbose. [2]

Structure-Based Design with Planar Cores

When targeting receptor pockets with shallow, hydrophobic, and geometrically constrained binding sites, the near-planar nature of this scaffold (dihedral angle ~2.4° for the unsubstituted phenyl analog) offers a distinct advantage over the non-planar, 'V'-shaped 1H-triazole derivatives. This allows for more predictable docking and optimization of intermolecular interactions. [3]

Application
Selection Property
Validation Focus
High-temperature synthetic route research
Thermodynamic stability, regioisomeric identity
Structural integrity under thermal stress; Dimroth rearrangement control
α-Glycosidase inhibitor lead generation
2H-1,2,3-triazole scaffold for MAL12 inhibition
IC50 benchmarking in yeast assay; compare regioisomeric series
Structure-based design with planar cores
Near-planar geometry of 2H-triazole scaffold
Docking simulations in geometrically constrained sites; planarity assessment
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